2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-9(13)11(16)14-4-6-15(7-5-14)12(17)10-3-2-8-18-10/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWYKGIQTATWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Furan-2-carbonyl)piperazine
The piperazine derivative serves as the foundational building block. A widely adopted method involves reacting furan-2-carboxylic acid with piperazine in the presence of a coupling agent. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane yield 4-(furan-2-carbonyl)piperazine with ~75% efficiency. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
- Temperature : Room temperature (20–25°C) minimizes side reactions.
- Stoichiometry : A 1:1 molar ratio of furan-2-carboxylic acid to piperazine ensures optimal conversion.
Acylation with Chloropropionyl Chloride
The second step involves introducing the chloro-propanone group via acylation. In a representative procedure, 4-(furan-2-carbonyl)piperazine is treated with 3-chloropropionyl chloride in the presence of a base such as triethylamine or potassium carbonate. The reaction proceeds in anhydrous acetone or tetrahydrofuran (THF) at 0–5°C to mitigate exothermic side reactions.
Reaction Conditions :
- Molar Ratio : 1.2 equivalents of chloropropionyl chloride per equivalent of piperazine derivative.
- Time : 4–6 hours under nitrogen atmosphere.
- Workup : Sequential washing with dilute HCl (5%), sodium bicarbonate (5%), and brine ensures purity.
Yield : 58–65% after recrystallization from ethanol.
Alternative Methodologies and Optimization
One-Pot Synthesis
A streamlined one-pot approach condenses the two steps into a single reaction vessel. Here, furan-2-carboxylic acid, piperazine, and chloropropionyl chloride are reacted sequentially without isolating the intermediate. While this method reduces processing time, yields are modest (45–50%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 150 W) accelerates the acylation step, completing in 20–30 minutes with comparable yields (60–62%). This method is advantageous for high-throughput applications but requires specialized equipment.
Spectroscopic Characterization
Critical analytical data for this compound align with structurally analogous compounds reported in literature:
Infrared Spectroscopy (IR) :
- C=O Stretch : 1680 cm⁻¹ (furan carbonyl) and 1651 cm⁻¹ (propanone carbonyl).
- C–Cl Stretch : 760 cm⁻¹.
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (300 MHz, DMSO-d₆) : δ 3.29–3.67 (m, 4H, piperazine), 3.78 (t, 2H, CH₂Cl), 5.73 (dd, 1H, J = 4.7–11.4 Hz, methine), 6.42–7.74 (m, 4H, furan and aromatic protons).
- ¹³C NMR (75 MHz, CDCl₃) : δ 42.1 (CH₂Cl), 56.5 (piperazine), 151.4 (furan C=O), 188.6 (propanone C=O).
Elemental Analysis :
Industrial-Scale Considerations
Patent literature highlights strategies for scaling production, including:
- Solvent Recycling : Recovering acetone or THF via distillation reduces costs.
- Catalytic Bases : Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems.
- Crystallization Optimization : Ethanol-water mixtures (3:1 v/v) improve crystal purity and yield.
Challenges and Mitigation Strategies
Common Issues :
- Hydrolysis of Chloropropionyl Chloride : Moisture-sensitive reactions necessitate strict anhydrous conditions.
- Piperazine Degradation : Elevated temperatures (>40°C) promote decomposition; controlled cooling is critical.
Solutions :
- Molecular Sieves : 3Å sieves in the reaction mixture absorb residual moisture.
- Inert Atmosphere : Nitrogen or argon sparging prevents oxidative side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one suggests several potential applications:
1. Anticancer Activity
Research indicates that compounds with piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from piperazine have shown promising anticancer activity against hepatocellular carcinoma and breast cancer cell lines, with some derivatives demonstrating IC50 values lower than 2 μg/mL . The incorporation of the furan moiety may enhance this activity due to its ability to interact with biological targets.
2. Antimicrobial Properties
The furan-containing compounds have been noted for their antimicrobial activities. The structural characteristics of this compound may contribute to its efficacy against various bacterial strains, including both Gram-positive and Gram-negative organisms. Studies on related compounds suggest that modifications in the piperazine structure can lead to enhanced antibacterial properties .
3. Neuropharmacological Effects
Piperazine derivatives are frequently investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the furan carbonyl group in this compound may influence its interaction with neurotransmitter systems, potentially leading to therapeutic applications in treating mood disorders .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
Case Study 1: Anticancer Activity
A study on Mannich bases demonstrated that compounds with a piperazine backbone exhibited significant cytotoxicity against multiple cancer cell lines. The most active derivatives showed IC50 values in the nanomolar range, indicating strong potential for development as anticancer agents .
Case Study 2: Antimicrobial Screening
Research involving furan derivatives has shown enhanced antimicrobial activity when combined with piperazine structures. These studies utilized agar-well diffusion methods to evaluate the efficacy against various pathogens, revealing promising results that warrant further investigation into structure-activity relationships .
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations:
- Electron-donating groups (e.g., 4-methoxyphenyl) increase solubility in polar solvents .
- Ketone Chain Length: Propan-1-one derivatives (e.g., target compound, 8b) exhibit greater steric bulk compared to ethanone analogues, which may influence binding affinity in biological targets .
Physicochemical Properties
- Solubility : The furan-2-carbonyl group confers moderate polarity, likely making the target compound soluble in aprotic solvents (e.g., acetonitrile) but less so in water. Methoxyphenyl analogues show improved aqueous solubility .
- Thermal Stability: Piperazine derivatives with aromatic substituents generally exhibit higher melting points (>150°C) due to crystalline packing, as seen in dichlorophenoxy and methoxyphenyl variants .
Biological Activity
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₁H₁₃ClN₂O₃
- Molecular Weight : 256.69 g/mol
- CAS Number : 729578-87-4
- Structure : The compound features a piperazine moiety linked to a furan-2-carbonyl group, which is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives containing piperazine and furan rings can inhibit various bacterial strains, including E. coli and S. aureus .
- Cytotoxicity : The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in certain cancer cells, similar to other piperazine derivatives .
- Anti-inflammatory Properties : Some studies suggest that compounds with a similar framework may act as antagonists at specific receptors involved in inflammatory pathways, potentially reducing inflammation .
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various piperazine derivatives, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent for bacterial infections.
Case Study 2: Cytotoxicity in Cancer Research
In a series of experiments assessing the cytotoxic effects of this compound on cancer cell lines, it was found to significantly reduce cell viability in EAC cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting that the compound may serve as a lead structure for developing new anticancer agents.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one?
- Methodological Answer : The compound can be synthesized via a two-step process:
Acylation of Piperazine : React 1-(furan-2-carbonyl)piperazine with 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate.
Purification : Use column chromatography or recrystallization to isolate the product.
Key Considerations : Monitor reaction progress via TLC and confirm the final structure using NMR and FT-IR. For example, FT-IR absorption at ~1625 cm⁻¹ confirms the carbonyl group (C=O) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the piperazine ring, furan moiety, and chloropropanone chain. For instance, the methylene protons adjacent to the carbonyl group typically appear as a triplet in 1H NMR .
- FT-IR : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-Cl at ~550–750 cm⁻¹) .
- Mass Spectrometry (LC-MS) : Determine molecular weight and fragmentation patterns to verify purity .
Q. What are the primary research applications of this compound?
- Methodological Answer : It serves as a building block in medicinal chemistry for designing:
- Anticancer Agents : Derivatives with piperazine-furan scaffolds are evaluated for cytotoxicity (e.g., MCF-7 breast cancer cells) using standardized protocols like MTT assays .
- Antimicrobial Candidates : Structural analogs are tested against bacterial/fungal strains via disk diffusion or microdilution methods .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, leveraging its robust algorithms for handling twinned or high-resolution data. Define restraints for bond lengths/angles to improve model accuracy .
- Validation : Cross-check with PLATON or CCDC Mercury to identify outliers in thermal displacement parameters or hydrogen bonding .
- Example : A similar compound (2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) required iterative refinement cycles to resolve electron density ambiguities near the chloroethyl group .
Q. What experimental design considerations are critical for cytotoxicity assays involving this compound?
- Methodological Answer :
- Cell Lines : Select relevant models (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and maintain consistent culture conditions (e.g., DMEM + 10% FBS, 5% CO₂) .
- Dose Optimization : Perform preliminary IC₅₀ tests (0.1–100 µM) and include controls (e.g., DMSO for solvent effects, cisplatin as a positive control).
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate dose-response curves and assess statistical significance via ANOVA .
Q. How can computational methods enhance the study of this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Dock the compound into target proteins (e.g., EGFR or PARP) using AutoDock Vina. Prepare the ligand (optimize geometry with Gaussian) and receptor (remove water molecules, add charges) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (e.g., RMSD < 2 Å indicates stable interactions).
- Case Study : A nitroimidazole derivative with a piperazine scaffold showed strong binding to DNA gyrase in silico, correlating with experimental antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
